An In-Depth Technical Guide to the Chemical Properties and Structure of 3-(Phenoxymethyl)benzoic Acid
An In-Depth Technical Guide to the Chemical Properties and Structure of 3-(Phenoxymethyl)benzoic Acid
Introduction
3-(Phenoxymethyl)benzoic acid is a bifunctional organic molecule belonging to the classes of aromatic carboxylic acids and diaryl ethers. Its structure, featuring a benzoic acid moiety linked to a phenyl group via a methylene ether bridge, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The presence of a carboxylic acid handle allows for a wide array of chemical transformations, such as amidation and esterification, while the phenoxymethyl group imparts specific conformational and electronic properties.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic profile of 3-(phenoxymethyl)benzoic acid. It is intended to serve as a foundational resource for scientists and drug development professionals seeking to utilize this compound as a versatile building block in the synthesis of more complex molecular architectures. This document distinguishes 3-(phenoxymethyl)benzoic acid from its structural isomers, such as 2-(phenoxymethyl)benzoic acid and 4-(phenoxymethyl)benzoic acid, as well as the related compound 3-phenoxybenzoic acid, where the ether linkage is directly between the two aromatic rings.
Molecular Structure and Identification
The fundamental structure of 3-(phenoxymethyl)benzoic acid consists of a benzoic acid ring substituted at the meta- (3-) position with a phenoxymethyl group (-CH₂-O-Ph). This linkage provides greater conformational flexibility compared to a direct ether bond.
Caption: 2D Chemical Structure of 3-(Phenoxymethyl)benzoic Acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-(phenoxymethyl)benzoic acid | - |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [2] |
| Monoisotopic Mass | 228.07864 Da | [1] |
| SMILES | C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | [1] |
| InChI | InChI=1S/C14H12O3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) | [1] |
| InChIKey | URLYREZIPSJJQU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimental physicochemical data for 3-(phenoxymethyl)benzoic acid is not widely published. However, predictions based on its structure can be made. The molecule possesses both a polar carboxylic acid group and a large, nonpolar aromatic structure, suggesting limited solubility in water and good solubility in organic solvents like ethers, alcohols, and chlorinated solvents.[3]
Table 2: Predicted and Known Physicochemical Properties
| Property | Predicted/Known Value | Notes | Source |
|---|---|---|---|
| Physical State | White to off-white solid | Based on analogous compounds like the 2-isomer. | [3] |
| XlogP | 3.1 | A measure of lipophilicity. | [1] |
| Melting Point | Not reported in searched literature. | - | - |
| Boiling Point | Not reported in searched literature. | - | - |
| pKa | ~4-5 | Expected range for a benzoic acid derivative. | - |
Spectroscopic Characterization (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be highly characteristic.
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Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 12.0-13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.
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Benzoic Acid Aromatic Protons (Ar-H): Four protons on the meta-substituted ring will exhibit complex splitting patterns between 7.4 and 8.1 ppm . The proton ortho to the carboxyl group will be the most deshielded.
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Phenoxy Aromatic Protons (Ar'-H): Five protons on the terminal phenyl ring will appear further upfield, typically between 6.9 and 7.4 ppm .
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Methylene Protons (-O-CH₂-Ar): A sharp, diagnostic singlet integrating to two protons, expected around 5.1-5.3 ppm . This signal is a key indicator of the phenoxymethyl linkage.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
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C-H Aromatic Stretch: Sharp peaks appearing just above 3000 cm⁻¹ .
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C=O Carbonyl Stretch: A strong, sharp absorption band located at ~1680-1710 cm⁻¹ .
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C=C Aromatic Stretch: Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.
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C-O-C Ether Stretch: Two characteristic stretches are expected: an asymmetric stretch around 1220-1260 cm⁻¹ and a symmetric stretch around 1020-1080 cm⁻¹ .
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O-H Bend: A broad peak centered around 920 cm⁻¹ , often overlapping with fingerprint region signals.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are anticipated:
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Molecular Ion (M⁺): A peak at m/z = 228 , corresponding to the molecular weight of the compound.[1]
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Key Fragments:
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m/z = 211: Loss of the hydroxyl radical (-OH).
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m/z = 183: Loss of the carboxyl group (-COOH).
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m/z = 135: Cleavage of the ether bond to lose the phenoxy radical (∙OPh).
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m/z = 91: Formation of the tropylium ion ([C₇H₇]⁺) from the benzyl portion is possible, though less direct than from a true benzyl ether.
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m/z = 77: The phenyl cation ([C₆H₅]⁺).
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Synthesis and Reactivity
Synthetic Strategy: Williamson Ether Synthesis
A reliable and high-yield approach to synthesizing 3-(phenoxymethyl)benzoic acid is the Williamson ether synthesis. This method involves the reaction of a phenoxide salt with an alkyl halide. In this context, sodium phenoxide serves as the nucleophile, and a methyl ester of 3-(bromomethyl)benzoic acid acts as the electrophile. The ester is used to protect the acidic carboxylic acid proton, which would otherwise interfere with the basic conditions of the reaction. A final hydrolysis step deprotects the acid.
Caption: Workflow for the synthesis of 3-(phenoxymethyl)benzoic acid.
Illustrative Experimental Protocol
Caution: This protocol involves hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions.
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Preparation of Sodium Phenoxide:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).
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Add phenol (1.0 eq.) to the solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the phenol to form the highly nucleophilic sodium phenoxide. The reaction is exothermic and produces flammable hydrogen gas, necessitating slow addition and an inert atmosphere.
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Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
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-
Ether Formation:
-
In a separate flask, dissolve methyl 3-(bromomethyl)benzoate (1.05 eq.) in anhydrous THF.
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Add this solution dropwise to the sodium phenoxide suspension at room temperature.
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Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: The phenoxide anion displaces the bromide ion via an Sₙ2 mechanism. Using the methyl ester of the benzoic acid prevents the acidic proton from quenching the phenoxide nucleophile.
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-
Hydrolysis (Saponification):
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After cooling the reaction mixture, quench it carefully by slow addition of water.
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Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq.) and heat the mixture to reflux for several hours to hydrolyze the methyl ester.
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Cool the solution to room temperature and transfer to a separatory funnel. Wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
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Collect the aqueous layer and cool it in an ice bath. Acidify the solution to pH ~2-3 by the slow addition of concentrated hydrochloric acid (HCl). Causality: Acidification protonates the sodium benzoate salt, causing the less water-soluble 3-(phenoxymethyl)benzoic acid to precipitate out of the solution.
-
-
Purification:
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Collect the resulting white precipitate by vacuum filtration.
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Wash the solid with cold water to remove inorganic salts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(phenoxymethyl)benzoic acid.
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Applications in Research and Drug Development
Benzoic acid derivatives are a cornerstone in modern drug discovery, serving as key structural motifs in a vast number of therapeutic agents. The 3-(phenoxymethyl)benzoic acid scaffold is particularly valuable for several reasons:
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Structural Scaffold: It provides a rigid, well-defined three-dimensional structure that can be used to orient other functional groups toward specific binding pockets in biological targets like enzymes or receptors.
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Linker Moiety: The ether linkage offers a stable, relatively inert connection between two aromatic systems, a common feature in many pharmacologically active compounds.
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Modulation of Physicochemical Properties: The phenoxymethyl group can be substituted to fine-tune properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
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Bioisostere: The diaryl ether motif can act as a bioisostere for other groups, such as biphenyls or amides, allowing for the exploration of chemical space around a known pharmacophore.
While specific drugs based on this exact molecule are not prominent, derivatives of the closely related 3-phenoxybenzoic acid have been investigated for a range of pharmacological activities, including agonist activity at peroxisome proliferator-activated receptor γ (PPARγ) and glucokinase activation.[4] This highlights the potential of the broader diaryl ether benzoic acid class in metabolic disease research.
Safety and Handling
No specific GHS classification for 3-(phenoxymethyl)benzoic acid is available. However, based on the hazard profile of its isomer, 2-(phenoxymethyl)benzoic acid, the compound should be handled with care.[2]
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Potential Hazards:
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Harmful if swallowed.
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May cause skin and serious eye irritation.
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May cause respiratory irritation.
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Potentially toxic to aquatic life.
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Recommended Precautions:
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Use in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.
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Conclusion
3-(Phenoxymethyl)benzoic acid is a structurally significant organic compound with high potential as a versatile intermediate in chemical synthesis. Its combination of a reactive carboxylic acid and a stable phenoxymethyl group provides a robust platform for constructing complex molecules for applications in pharmacology and materials science. This guide has outlined its core structural and predicted physicochemical properties, provided a reliable synthetic pathway, and contextualized its relevance for researchers. A thorough understanding of its chemistry is essential for unlocking its full potential in the development of novel chemical entities.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69761, 2-(Phenoxymethyl)benzoic acid. Retrieved January 26, 2026, from [Link].
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Université du Luxembourg (n.d.). PubChemLite - 3-(phenoxymethyl)benzoic acid (C14H12O3). Retrieved January 26, 2026, from [Link].
- Lang, H. J., et al. (2007). Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. U.S. Patent Application No. 10/589,199.
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Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43. Retrieved January 26, 2026, from [Link].
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Organic Syntheses (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved January 26, 2026, from [Link].
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Doc Brown's Chemistry (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 26, 2026, from [Link].
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Massachusetts Institute of Technology (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved January 26, 2026, from [Link].
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Geidarov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54, 240–245. Retrieved January 26, 2026, from [Link].
